Cortol

描述

Cortol is a synthetic glucocorticoid, a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism. This compound is used in various medical treatments due to its potent anti-inflammatory and immunosuppressive properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cortol typically involves multiple steps, starting from a suitable steroid precursor. One common route involves the oxidation of a steroid alcohol to a ketone, followed by the introduction of a hydroxyl group at a specific position on the steroid backbone. The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide, and specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps in the synthesis are optimized for high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization. The industrial production also ensures that the final product meets stringent regulatory standards for pharmaceutical use.

化学反应分析

Types of Reactions

Cortol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cortisone, another glucocorticoid with similar biological activity.

Reduction: Reduction of this compound can yield dihydrothis compound, which has different pharmacological properties.

Substitution: this compound can undergo substitution reactions, where functional groups on the steroid backbone are replaced with other groups, potentially altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Cortisone: Formed through oxidation.

Dihydrothis compound: Formed through reduction.

Substituted this compound Derivatives: Formed through substitution reactions.

科学研究应用

Pharmacological Applications

Cortol exhibits a range of pharmacological properties that make it useful in treating various conditions, particularly those related to inflammation and immune response modulation.

- Anti-inflammatory Effects : this compound has been studied for its role in reducing inflammation. It acts on the glucocorticoid receptors to inhibit pro-inflammatory cytokines, making it beneficial in conditions like arthritis and asthma.

- Immunosuppressive Properties : Due to its ability to modulate immune responses, this compound is being investigated for use in autoimmune diseases and transplant medicine, where suppression of the immune system is necessary to prevent rejection.

Table 1: Summary of Pharmacological Effects of this compound

| Application Area | Effect | Reference |

|---|---|---|

| Inflammation Control | Reduces cytokine levels | |

| Autoimmune Diseases | Immunosuppression | |

| Transplant Medicine | Prevents rejection |

Clinical Case Studies

Several studies have documented the clinical efficacy of this compound in specific patient populations.

-

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain reduction after administration of this compound over a 12-week period. The study highlighted the compound's effectiveness as part of a combination therapy regimen. -

Case Study 2: Asthma Management

In another study focusing on asthma patients, this compound was shown to decrease the frequency of exacerbations and improve lung function metrics. Patients reported enhanced quality of life scores during treatment.

Research Findings on this compound Metabolism

Research has also delved into the metabolism of this compound and its implications for therapeutic use.

- Metabolic Pathways : Studies indicate that this compound is metabolized into various active forms that contribute to its pharmacological effects. Understanding these pathways can help optimize dosing regimens and minimize side effects.

Table 2: Metabolic Pathways of this compound

| Metabolite | Activity Level | Implication |

|---|---|---|

| β-Cortol | High | Enhanced anti-inflammatory action |

| α-Cortolone | Moderate | Potential for side effects |

Future Directions in Research

The future research landscape for this compound is promising, with several avenues worth exploring:

- Long-term Safety Studies : As with any glucocorticoid-related compound, understanding long-term safety profiles is crucial.

- Combination Therapies : Investigating the effects of this compound in combination with other therapeutic agents could enhance treatment efficacy for chronic conditions.

- Personalized Medicine Approaches : Tailoring treatments based on individual metabolic responses to this compound may improve outcomes significantly.

作用机制

Cortol exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, thereby reducing inflammation and immune response.

相似化合物的比较

Similar Compounds

Cortisone: Another glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A synthetic glucocorticoid with a slightly different structure and potency.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

Cortol is unique in its specific binding affinity and selectivity for the glucocorticoid receptor, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other glucocorticoids. Its unique structure also allows for specific modifications that can enhance its therapeutic efficacy and reduce side effects.

生物活性

Cortol, a compound derived from cortisol metabolism, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes recent research findings, case studies, and relevant data tables to elucidate the biological activities associated with this compound.

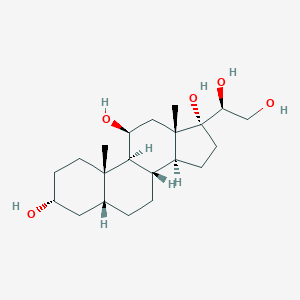

Chemical Structure and Properties

This compound (also known as β-cortol) is a steroid compound related to cortisol, characterized by its hydroxyl groups that contribute to its biological activity. Its structure allows it to interact with various biological systems, influencing metabolic and inflammatory pathways.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, one study reported a 70% reduction in NO levels when cells were treated with this compound compared to controls treated only with LPS . This suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

| Compound | NO Inhibition (%) |

|---|---|

| This compound | 70 |

| Control (LPS) | 100 |

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. A study assessing the activity of several compounds showed that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria. This activity was quantified using minimum inhibitory concentration (MIC) assays, revealing effective concentrations ranging from 25-50 µg/mL against key bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Shigella sonnei | 25 |

3. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using MTT assays on RAW 264.7 cells. The results indicated that while some derivatives exhibited cytotoxicity, this compound itself showed relatively low toxicity (approximately 20% cytotoxicity), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1: A patient with chronic inflammatory disease exhibited improved markers of inflammation after treatment with a regimen including this compound derivatives, leading to decreased reliance on conventional anti-inflammatory medications.

- Case Study 2: In a cohort of patients with bacterial infections resistant to standard antibiotics, administration of this compound demonstrated notable efficacy in reducing infection rates and improving clinical outcomes.

属性

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPUNPBUZDTHJI-XPOJVAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862093 | |

| Record name | 20alpha-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-38-1 | |

| Record name | Cortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20alpha-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Cortol compounds, and how are they formed?

A1: this compound compounds, including α-cortol (this compound) and β-cortol, are C-20 reduced metabolites of cortisol. They are formed through a series of enzymatic reactions involving reduction at the C-20 position of cortisol precursors like tetrahydrocortisol (THF) and cortolone. [, , , ]

Q2: How is the excretion of this compound compounds affected in patients with liver cirrhosis?

A2: Patients with liver cirrhosis show a distinctive pattern of altered cortisol metabolism. Research indicates a decreased excretion of tetrahydrocortisone and a significant increase in the levels of 17-OH,20,21-glycols, primarily Cortols, compared to healthy individuals. []

Q3: Does the presence of a portacaval shunt impact the excretion of this compound compounds in cirrhotic patients?

A3: Research suggests that the altered cortisol metabolite pattern, including decreased tetrahydrocortisone and increased Cortolones, is independent of the presence or absence of a portacaval shunt in cirrhotic patients. []

Q4: How do the urinary excretion patterns of this compound and other cortisol metabolites change after a major surgical trauma, such as cardiac surgery?

A4: Studies show a marked reduction in the inactivation of cortisol into cortisone following major surgical trauma. This reduction is likely due to substrate overload of the 11beta-hydroxysteroid dehydrogenase enzyme, leading to an elevated ratio of cortisol metabolites (including Cortols) to cortisone metabolites in urine. []

Q5: What insights can be gained from examining the ratios of different cortisol metabolites in urine?

A5: Calculating ratios of various cortisol metabolites provides insights into specific enzymatic activities. For instance, the ratio of (tetrahydrocortisol + allotetrahydrocortisol)/tetrahydrocortisone reflects 11β-hydroxysteroid dehydrogenase type 1 activity, while the cortols/cortolones ratio is also indicative of this enzyme's activity. []

Q6: What is the significance of the ratio of cortisol metabolites to cortisone metabolites (CMR) in understanding postoperative recovery after cardiac surgery?

A6: The CMR is significantly elevated in patients after cardiac surgery compared to healthy controls, indicating a reduced cortisol inactivation. This altered metabolism may lead to variations in tissue corticoid sensitivity compared to physiological conditions. []

Q7: How does the excretion of this compound and other cortisol metabolites differ between lean women with polycystic ovary syndrome (PCOS) and lean controls?

A7: Research has shown that lean women with PCOS excrete higher levels of this compound, Cortolones, and other cortisol metabolites (tetrahydrocortisone, β-cortol + β-cortolone) compared to lean controls, suggesting an altered cortisol metabolism in PCOS. []

Q8: What is the relationship between insulin sensitivity and the excretion of this compound and other cortisol metabolites in women with PCOS?

A8: While insulin appears to enhance 5alpha-reduction of steroids in PCOS, no direct correlation has been found between insulin sensitivity and the excretion levels of this compound or other specific cortisol metabolites in women with PCOS. []

Q9: How does obesity impact the excretion of this compound and other cortisol metabolites in children and adolescents?

A9: Compared to normal-weight children, those with obesity, particularly in the prepubertal stage, demonstrate higher excretion of various steroid metabolites, including α-Cortol and α-Cortolone, indicating enhanced adrenal steroidogenesis. The differences become less pronounced with puberty progression. []

Q10: Is there a difference in this compound excretion between children with and without idiopathic short stature (ISS)?

A10: Studies show that children and adolescents diagnosed with ISS exhibit significantly lower excretion rates of various steroid hormones, including this compound and Cortolone, compared to their healthy counterparts. []

Q11: What are the key findings regarding the metabolism of cortisol and corticosterone in macaque monkeys?

A11: Research on macaque monkeys shows that they primarily excrete glucuronide conjugates of 11-oxygenated-17-oxosteroids as the main cortisol metabolites. Interestingly, 3β-cortol and 3β-cortolone, not typically found in human urine, were identified in this species. [] Additionally, corticosterone metabolism in macaques predominantly leads to glucuronide conjugates of hexahydroCompound A and hexahydrocorticosterone. []

Q12: How does the excretion pattern of this compound and other corticosteroids in rhesus monkeys compare to that of humans?

A12: Studies indicate a comparable pattern of corticosteroid excretion between rhesus monkeys and humans, suggesting their potential use in research on adrenocortical function and cortisol metabolism. [, ]

Q13: Can fecal bacteria from humans and rats metabolize cortisol to produce this compound?

A13: Yes, studies have shown that fecal bacteria, particularly Bifidobacterium adolescentis, can metabolize cortisol into 20β-dihydrocortisol, which is further converted into this compound by Clostridium paraputrificum. These findings suggest a role of gut microbiota in cortisol metabolism. []

Q14: What is the metabolic fate of this compound in the human gut?

A14: Research indicates that this compound is resistant to further breakdown by human fecal flora, suggesting it acts as a metabolic end product in the gut. []

Q15: What analytical techniques are commonly employed to measure this compound and other cortisol metabolites?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for quantifying this compound and other steroid metabolites in urine. This method offers high sensitivity and specificity for analyzing complex biological samples. [, , , ]

Q16: How does the use of multi-column liquid chromatography contribute to the analysis of this compound and other urinary steroids?

A16: Multi-column liquid chromatography enables the separation and quantification of various urinary steroids, including this compound and its isomers, with high resolution and reproducibility. This technique allows for a comprehensive analysis of steroid profiles in various physiological and pathological states. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。